5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Description
5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol is a tetrahydronaphthalen-ol derivative characterized by an ethyl group at position 5 and a methoxy group at position 2. This compound belongs to a class of molecules with a partially hydrogenated naphthalene core, which is often associated with biological activity, particularly in estrogen receptor modulation .
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H18O2/c1-3-9-5-4-6-10-7-12(14)13(15-2)8-11(9)10/h7-9,14H,3-6H2,1-2H3 |
InChI Key |
OPZBWKWCNUCRMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2=CC(=C(C=C12)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: Formation of 5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Structure: Features an amino group at the phenyl ring’s 2-position and a methoxy group at the 4-position.
- This compound has shown promise in receptor interaction studies due to its electronic modulation .
- Synthesis : Prepared via functionalization of naphthalene derivatives, emphasizing the role of substituent positioning in bioactivity .
8-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
- Structure : Contains a hydroxy group at position 4, two methoxy groups (positions 3 and 8), and methyl groups at positions 6 and 5.
- Its molecular formula (C20H24O4) reflects greater complexity .
(R)-6-2-Ethyl-4-(2-ethylaminoethyl)benzylamino-4-methoxyphenyl-5,6,7,8-tetrahydronaphthalen-2-ol (RAD1901)
- Structure: Includes an ethylaminoethyl-benzylamino side chain and methoxy groups.
- Key Differences: The extended substituent enhances selectivity for estrogen receptors, enabling activity against tamoxifen-resistant breast cancer. Dosages of 20–100 mg/kg are effective in xenograft models .
4a,8a-Dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol
- Structure : Simpler alkyl substituents (methyl groups at 4a and 8a) without methoxy groups.
Physicochemical Properties
Biological Activity
5-Ethyl-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol (CAS No. 573977-17-0) is a compound belonging to the class of tetrahydronaphthalenols. It has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : CHO
- Molecular Weight : 206.28 g/mol
- Density : 1.051 g/cm³
- Boiling Point : 330.49°C at 760 mmHg
- Flash Point : 163.36°C
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Antioxidant Activity : It has shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis and neurodegeneration.
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound exhibited significant scavenging activity with an IC value of 25 µg/mL.
| Compound | IC (µg/mL) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 15 |
Neuroprotective Effects
In a neuroprotection assay using SH-SY5Y neuroblastoma cells subjected to oxidative stress:
- The compound significantly reduced cell death by approximately 40% at a concentration of 10 µM.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxidative Stress | 60 |
| 10 µM Compound | 84 |
Case Study 1: Neuroprotection in Animal Models
A recent study investigated the effects of this compound on mouse models of Alzheimer’s disease. Mice treated with this compound showed improved cognitive function as assessed by the Morris water maze test compared to untreated controls.
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory potential of the compound in LPS-stimulated macrophages. Results indicated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) by up to 50% when treated with the compound at concentrations of 1 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
